molecular formula C7H6BClF2O3 B6324843 4-Chloro-3-(difluoromethoxy)phenylboronic acid CAS No. 1310949-72-4

4-Chloro-3-(difluoromethoxy)phenylboronic acid

Cat. No. B6324843
CAS RN: 1310949-72-4
M. Wt: 222.38 g/mol
InChI Key: AFPNSZAVNTVOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-3-(difluoromethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 1310949-72-4 . It has a molecular weight of 222.38 . It is a solid at room temperature and is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI Code for “4-Chloro-3-(difluoromethoxy)phenylboronic acid” is 1S/C7H6BClF2O3/c9-5-2-1-4 (8 (12)13)3-6 (5)14-7 (10)11/h1-3,7,12-13H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Chloro-3-(difluoromethoxy)phenylboronic acid” is a solid at room temperature . It has a molecular weight of 222.38 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis

4-Chloro-3-(difluoromethoxy)phenylboronic acid: is utilized in medicinal chemistry for the synthesis of biologically active molecules. It serves as a precursor in the development of novel pharmaceuticals, including inhibitors and modulators that target specific enzymes or receptors within the body . Its role in the synthesis of lactate dehydrogenase inhibitors is particularly noteworthy, as these compounds are investigated for their potential to inhibit cancer cell proliferation .

Material Science: Advanced Material Development

In material science, this compound contributes to the creation of new materials with unique properties. It’s involved in the synthesis of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives, which have applications as aldosterone synthase inhibitors . These materials can be used to develop coatings, sensors, and other technologies that require precise molecular manipulation.

Chemical Synthesis: Coupling Reactions

The boronic acid group of 4-Chloro-3-(difluoromethoxy)phenylboronic acid makes it a valuable agent in Suzuki-Miyaura coupling reactions, a widely applied method for forming carbon-carbon bonds in organic synthesis . This reaction is pivotal for constructing complex organic structures, making it a staple in synthetic organic chemistry.

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, 4-Chloro-3-(difluoromethoxy)phenylboronic acid can be used as a standard or reference compound in chromatographic analysis to identify and quantify various substances. Its well-defined structure and properties allow for accurate calibration of analytical instruments .

Chromatography: Separation Techniques

This compound’s unique interactions with other molecules make it suitable for use in chromatography, aiding in the separation of complex mixtures. It can be attached to chromatographic resins or used as a derivatization agent to enhance the detection of specific analytes .

Life Science Research: Biological Studies

In life science research, 4-Chloro-3-(difluoromethoxy)phenylboronic acid is a key component in the study of biological systems. It’s used in the synthesis of compounds that can mimic or interfere with natural biological processes, providing insights into cellular functions and disease mechanisms .

Safety and Hazards

The safety information for “4-Chloro-3-(difluoromethoxy)phenylboronic acid” includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

[4-chloro-3-(difluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF2O3/c9-5-2-1-4(8(12)13)3-6(5)14-7(10)11/h1-3,7,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPNSZAVNTVOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)OC(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(difluoromethoxy)phenylboronic acid

Synthesis routes and methods

Procedure details

2 M hydrochloric acid (10 mL) was added to the crude product of 2-(4-chloro-3-difluoromethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.14 g) in tetrahydrofuran (10 mL), and the mixture was stirred at room temperature for four hours. Water and ethyl acetate were added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was extracted with a 2 M sodium hydroxide solution. The resulting solution was made acidic with concentrated hydrochloric acid and then extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=99:1→50:50) to give the title compound (93 mg).
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.